1-ETHYL-N~3~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-ETHYL-N~3~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N~3~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of catalysts such as silver or copper, and the reactions are carried out under mild conditions to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of advanced techniques such as microwave-assisted synthesis and green chemistry approaches to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N~3~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as bromine or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts like palladium or copper.
Common Reagents and Conditions
Oxidation: Bromine, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium, copper
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-ETHYL-N~3~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-ETHYL-N~3~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can donate and accept hydrogen bonds, facilitating intermolecular interactions and proton transfer processes . These interactions can influence the compound’s biological activity and its ability to inhibit enzymes or interact with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-3-METHYLPYRAZOLE-4-CARBALDEHYDE: A related compound with similar structural features but different functional groups.
4-ACETYLPYRAZOLE: Another pyrazole derivative with distinct chemical properties.
Uniqueness
1-ETHYL-N~3~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-ethyl-N-[1-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-yl]-4-nitropyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O3/c1-3-20-7-11(5-16-20)8-22-9-12(6-17-22)18-15(24)14-13(23(25)26)10-21(4-2)19-14/h5-7,9-10H,3-4,8H2,1-2H3,(H,18,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWXJCXIUMAKPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2C=C(C=N2)NC(=O)C3=NN(C=C3[N+](=O)[O-])CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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